molecular formula C11H20O3 B113834 Oxiran-2-ylmethyl octanoate CAS No. 24412-91-7

Oxiran-2-ylmethyl octanoate

Cat. No.: B113834
CAS No.: 24412-91-7
M. Wt: 200.27 g/mol
InChI Key: CCNCFYINOYWDOK-UHFFFAOYSA-N
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Description

Oxiran-2-ylmethyl octanoate, also known as glycidyl octanoate or caprylic acid glycidyl ester, is an organic compound with the molecular formula C11H20O3. This compound is characterized by the presence of an oxirane ring (epoxide) attached to a methyl octanoate chain. It is commonly used in various chemical reactions due to its reactive epoxide group.

Scientific Research Applications

Chemistry: Oxiran-2-ylmethyl octanoate is used as a building block in the synthesis of various complex molecules, including pharmaceuticals and polymers. Its reactive epoxide group makes it a valuable intermediate in organic synthesis.

Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving epoxides. It also serves as a model compound for investigating the metabolism of epoxide-containing drugs.

Industry: The compound is used in the production of epoxy resins, which are essential components in coatings, adhesives, and composite materials. Its ability to undergo polymerization makes it valuable in the manufacture of high-performance materials.

Mechanism of Action

The mechanism of action for the reaction of oxiranes with carboxylic acids involves the formation of tertiary/quaternary ammonium carboxylates, which further react with oxirane and carboxylic acid .

Future Directions

Research is ongoing into the effects of combining oxiranes and oxetanes on the reactivity of each monomer, the overall reaction kinetics, and the final physical properties of the polymer films . This could potentially expand the application range for compounds like “(Oxiran-2-yl)methyl octanoate”.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxiran-2-ylmethyl octanoate typically involves the reaction of octanoic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ester, which is then purified to obtain the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and advanced purification techniques to ensure high yield and purity of the product.

Types of Reactions:

    Ring-Opening Reactions: The epoxide group in this compound is highly reactive and undergoes ring-opening reactions with nucleophiles such as amines, alcohols, and carboxylic acids. These reactions typically result in the formation of β-hydroxy esters or ethers.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding diols or reduction to yield alcohols.

    Substitution Reactions: The epoxide group can be substituted by various nucleophiles under acidic or basic conditions.

Common Reagents and Conditions:

    Amines: Used in the presence of a catalyst to form β-hydroxy amines.

    Alcohols: React with the epoxide group to form β-hydroxy ethers.

    Carboxylic Acids: Catalyzed by tertiary amines to form β-hydroxy esters.

Major Products Formed:

  • β-Hydroxy esters
  • β-Hydroxy ethers
  • β-Hydroxy amines

Comparison with Similar Compounds

    Glycidyl butyrate: Similar structure with a shorter carbon chain.

    Glycidyl laurate: Similar structure with a longer carbon chain.

    Epoxy fatty acids: Compounds with an epoxide group attached to a fatty acid chain.

Comparison: Oxiran-2-ylmethyl octanoate is unique due to its specific chain length and the presence of the epoxide group. This combination provides a balance between reactivity and stability, making it suitable for a wide range of applications. Compared to shorter-chain compounds like glycidyl butyrate, it offers better solubility and reactivity. Compared to longer-chain compounds like glycidyl laurate, it provides a more manageable molecular size for synthetic applications.

Properties

IUPAC Name

oxiran-2-ylmethyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-2-3-4-5-6-7-11(12)14-9-10-8-13-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNCFYINOYWDOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558910
Record name (Oxiran-2-yl)methyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24412-91-7
Record name (Oxiran-2-yl)methyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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